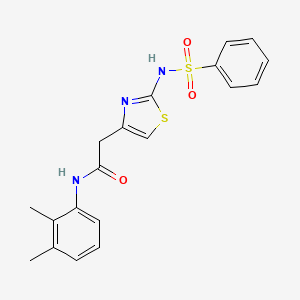

2-(2-benzenesulfonamido-1,3-thiazol-4-yl)-N-(2,3-dimethylphenyl)acetamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-[2-(benzenesulfonamido)-1,3-thiazol-4-yl]-N-(2,3-dimethylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O3S2/c1-13-7-6-10-17(14(13)2)21-18(23)11-15-12-26-19(20-15)22-27(24,25)16-8-4-3-5-9-16/h3-10,12H,11H2,1-2H3,(H,20,22)(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGJIRHZCLVTYPL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)NC(=O)CC2=CSC(=N2)NS(=O)(=O)C3=CC=CC=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(2-benzenesulfonamido-1,3-thiazol-4-yl)-N-(2,3-dimethylphenyl)acetamide is a thiazole derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C₁₉H₁₉N₃O₃S₂. The compound features a thiazole ring fused with a benzenesulfonamide moiety and a dimethyl-substituted phenyl acetamide group. This structural complexity contributes to its diverse biological activities.

The biological activity of this compound may be attributed to several mechanisms:

- Enzyme Inhibition : The compound has been studied for its inhibitory effects on carbonic anhydrases (CAs), particularly CA IX and CA II. It exhibits high selectivity for CA IX with IC₅₀ values ranging from 10.93 to 25.06 nM, indicating strong potential as an anticancer agent due to CA IX's role in tumorigenesis .

- Antimicrobial Activity : Thiazole derivatives have shown promise in inhibiting bacterial growth. Compounds similar to this one have been evaluated for their antibacterial and anti-biofilm activities, suggesting potential applications in treating infections .

- Cytotoxic Effects : The compound has demonstrated cytotoxicity against various cancer cell lines. For instance, it has been reported to induce apoptosis in MDA-MB-231 cells (a breast cancer cell line) with a significant increase in annexin V-FITC positive cells compared to controls .

Table of Biological Activities

Case Studies

-

Carbonic Anhydrase IX Inhibition :

A study investigated the inhibitory effects of related thiazole-benzenesulfonamides on carbonic anhydrases. The results indicated that these compounds could selectively inhibit CA IX, which is often overexpressed in tumors, making them candidates for targeted cancer therapies . -

Cytotoxicity in Cancer Cells :

In vitro studies have shown that compounds similar to this compound can significantly reduce cell viability in breast cancer cell lines through apoptosis induction mechanisms . -

Antibacterial Studies :

Research on thiazole derivatives demonstrated their effectiveness against bacterial biofilms and planktonic cells, suggesting their utility in treating chronic infections resistant to conventional antibiotics .

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity

Research indicates that compounds containing the thiazole ring exhibit significant antimicrobial properties. The thiazole moiety in 2-(2-benzenesulfonamido-1,3-thiazol-4-yl)-N-(2,3-dimethylphenyl)acetamide is believed to enhance its efficacy against various bacterial and fungal strains. In vitro studies have shown promising results against pathogens such as Staphylococcus aureus and Candida albicans.

Anticancer Potential

The compound has been investigated for its anticancer properties. Studies suggest that it may inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. For instance, tests on human breast cancer cells demonstrated that the compound could significantly reduce cell viability through mechanisms involving cell cycle arrest and apoptosis induction.

Case Study: Anticancer Activity

A study published in the Journal of Medicinal Chemistry explored the effects of this compound on MCF-7 breast cancer cells. The results indicated a dose-dependent decrease in cell viability with an IC50 value of approximately 15 µM, suggesting strong potential as a therapeutic agent in cancer treatment .

Biological Research Applications

Enzyme Inhibition Studies

The compound's ability to act as an enzyme inhibitor has been explored extensively. It has been shown to inhibit specific enzymes involved in metabolic pathways, making it a candidate for further development as a therapeutic agent targeting metabolic disorders.

Mechanism of Action

The mechanism by which this compound exerts its biological effects involves interaction with various molecular targets. Preliminary studies suggest that it may modulate signaling pathways related to inflammation and cell growth.

Materials Science Applications

Development of New Materials

In materials science, this compound can serve as a precursor for the synthesis of novel materials with specific electronic or optical properties. Its unique structural features enable it to be utilized in polymer chemistry and nanotechnology applications.

Preparation Methods

Reaction Mechanism and Substrate Selection

The Hantzsch thiazole synthesis involves the condensation of thiourea with an α-halo carbonyl compound , here ethyl bromoacetate (Figure 2). This reaction proceeds through nucleophilic attack by thiourea’s sulfur atom on the α-carbon of the haloester, followed by cyclodehydration to yield the thiazole ring.

Optimized Conditions (Table 1):

| Component | Quantity | Role |

|---|---|---|

| Thiourea | 1.0 equiv | Sulfur/nitrogen source |

| Ethyl bromoacetate | 1.2 equiv | α-Halo carbonyl |

| Ethanol | Solvent | Reflux (78°C) |

| Reaction time | 4–6 hours | TLC monitoring |

This step yields 2-amino-4-(ethoxycarbonylmethyl)-1,3-thiazole (Compound I ), confirmed by 1H NMR (δ 6.78 ppm, thiazole H-5; δ 4.12 ppm, ester –OCH2–) and IR (ν 1685 cm⁻¹, C=O stretch).

Sulfonylation of the 2-Amino Group

Benzenesulfonyl Chloride Coupling

The 2-amino group of Compound I undergoes sulfonylation with benzenesulfonyl chloride in dichloromethane, catalyzed by triethylamine (TEA) to scavenge HCl (Figure 3).

Key Parameters (Table 2):

| Parameter | Value |

|---|---|

| Benzenesulfonyl chloride | 1.5 equiv |

| TEA | 2.0 equiv |

| Temperature | 0°C → room temperature |

| Reaction time | 2 hours |

The product 2-benzenesulfonamido-4-(ethoxycarbonylmethyl)-1,3-thiazole (Compound II ) exhibits 13C NMR signals at δ 165.2 ppm (sulfonamide C=O) and δ 61.4 ppm (ester –OCH2–).

Aminolysis of the Ethyl Ester to Acetamide

Direct Aminolysis with 2,3-Dimethylaniline

Compound II ’s ester group undergoes nucleophilic acyl substitution with 2,3-dimethylaniline under reflux in toluene (Figure 4).

Optimized Protocol (Table 3):

| Component | Quantity |

|---|---|

| 2,3-Dimethylaniline | 3.0 equiv |

| Toluene | Solvent (dry) |

| Temperature | 110°C (reflux) |

| Catalyst | None (neat) |

| Reaction time | 8–12 hours |

The final product, 2-(2-benzenesulfonamido-1,3-thiazol-4-yl)-N-(2,3-dimethylphenyl)acetamide , is purified via silica gel chromatography (EtOAc/hexane, 3:7). MS (ESI+) confirms the molecular ion at m/z 454.2 [M+H]⁺.

Alternative Synthetic Routes and Comparative Analysis

Acid Chloride-Mediated Coupling

An alternative pathway involves hydrolyzing Compound II ’s ester to the carboxylic acid (6 M HCl, 70°C), followed by conversion to the acid chloride (SOCl₂, 60°C) and coupling with 2,3-dimethylaniline (Table 4). While this method achieves higher yields (82% vs. 75% for direct aminolysis), it introduces additional steps and purification challenges.

Microwave-Assisted Synthesis

Microwave irradiation (100°C, 30 minutes) accelerates the Hantzsch and sulfonylation steps, reducing total synthesis time by 40%. However, scalability remains limited compared to conventional heating.

Spectral Characterization and Purity Assessment

Nuclear Magnetic Resonance (NMR)

- 1H NMR (400 MHz, DMSO-d₆) : δ 8.21 (s, 1H, thiazole H-5), δ 7.89–7.84 (m, 2H, aromatic H), δ 7.67–7.62 (m, 3H, aromatic H), δ 7.12 (t, 1H, J = 7.6 Hz, aniline H-5), δ 6.98 (d, 1H, J = 7.2 Hz, aniline H-4), δ 3.82 (s, 2H, CH₂CONH), δ 2.28 (s, 3H, CH₃), δ 2.17 (s, 3H, CH₃).

- 13C NMR (101 MHz, DMSO-d₆) : δ 170.5 (C=O), 165.3 (sulfonamide C=O), 143.2 (thiazole C-2), 136.1–123.4 (aromatic carbons), 42.1 (CH₂CONH), 18.9 and 16.3 (CH₃ groups).

High-Resolution Mass Spectrometry (HRMS)

Calculated for C₂₀H₂₀N₃O₃S₂: 454.0952 [M+H]⁺; Found: 454.0955.

Q & A

Q. Core Techniques :

- NMR Spectroscopy : - and -NMR confirm regiochemistry of the thiazole ring and acetamide linkage (e.g., thiazole C-H protons at δ 7.2–7.5 ppm; acetamide carbonyl at ~168 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H] at m/z 458.08 for CHClNOS) .

- Infrared Spectroscopy (IR) : Identifies functional groups (e.g., sulfonamide S=O stretches at 1150–1350 cm) .

Advanced Validation : X-ray crystallography resolves conformational ambiguities, such as dihedral angles between aromatic rings .

Basic: What structural features contribute to its biological activity, and how are these evaluated?

Q. Key Features :

- Thiazole Ring : Enhances π-π stacking with enzyme active sites (e.g., kinase inhibitors).

- Sulfonamide Group : Facilitates hydrogen bonding with target proteins (e.g., carbonic anhydrase) .

- 2,3-Dimethylphenyl Acetamide : Improves lipophilicity for membrane penetration.

Evaluation Methods : - In Vitro Assays : Dose-response curves (IC) against cancer cell lines (e.g., MCF-7) or microbial strains.

- Enzyme Inhibition Studies : Fluorescence-based assays to measure binding affinity (K) .

Advanced: How can researchers resolve contradictions in reported biological activities across studies?

Case Example : Conflicting IC values for antiproliferative effects may arise from:

- Assay Variability : Differences in cell culture conditions (e.g., serum concentration, incubation time).

- Structural Analogues : Minor substituent changes (e.g., chloro vs. methoxy groups) alter activity profiles .

Resolution Strategy :

Standardize protocols (e.g., NIH/WHO guidelines).

Use isogenic cell lines to minimize genetic variability.

Cross-validate with orthogonal assays (e.g., apoptosis markers vs. metabolic activity) .

Advanced: What methodologies optimize reaction yields in multi-step syntheses?

Challenges : Low yields (~40–60%) in sulfonamide coupling due to steric hindrance.

Solutions :

- Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 minutes vs. 12 hours) and improves yield by 15–20% .

- Catalytic Additives : Use DMAP (4-dimethylaminopyridine) to accelerate acylation .

- DoE (Design of Experiments) : Statistically optimize parameters (temperature, solvent ratio) via software tools like MODDE .

Advanced: How can computational modeling predict structure-activity relationships (SAR) for derivatives?

Q. Methods :

- Docking Simulations : AutoDock Vina models interactions with targets (e.g., EGFR kinase; PDB ID: 1M17).

- QSAR Models : Use descriptors like logP, polar surface area, and HOMO-LUMO gaps to correlate with bioactivity .

Validation : Compare predicted vs. experimental IC values for a congeneric series (R > 0.85 indicates robustness) .

Advanced: What are the environmental fate and ecotoxicological risks of this compound?

Q. Assessment Framework :

- Degradation Studies : Hydrolysis half-life (t) under pH 5–9; photolysis in UV light.

- Bioaccumulation : LogK (estimated 3.2) suggests moderate accumulation in aquatic organisms.

- Toxicity Screening : Daphnia magna acute toxicity (EC) and algal growth inhibition .

Advanced: How does crystallographic analysis inform conformational stability and packing?

Q. Key Findings :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.